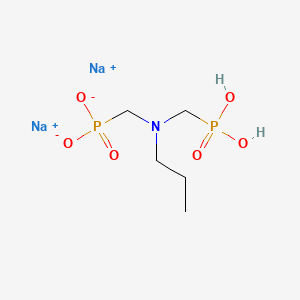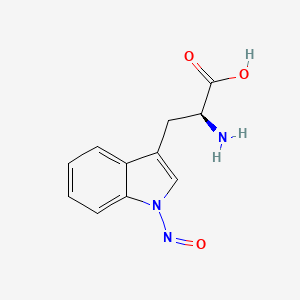
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound It is characterized by the presence of an imidazolium core substituted with dimethylheptyl and hydroxyethyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazoliumchlorid beinhaltet typischerweise die Alkylierung von Imidazolderivaten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril und das Vorhandensein einer Base wie Kaliumcarbonat, um die Reaktion zu erleichtern. Der Prozess kann das Erhitzen der Reaktionsmischung auf Temperaturen im Bereich von 50 °C bis 120 °C umfassen, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung mithilfe von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Der Einsatz von automatisierten Systemen minimiert auch menschliche Fehler und verbessert die Reproduzierbarkeit des Syntheseprozesses .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazoliumchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei die Hydroxyethylgruppen durch andere Nucleophile ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Aldehyde.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung neuer Imidazoliumderivate mit verschiedenen Substituenten.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazoliumchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Katalysator in verschiedenen organischen Reaktionen verwendet, einschließlich Polymerisations- und Kreuzkupplungsreaktionen.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles Mittel, da es die Zellmembranen von Mikroorganismen stören kann.
Medizin: Erforscht wegen seines potenziellen Einsatzes in Arzneimittelverabreichungssystemen, insbesondere bei der gezielten Ansteuerung bestimmter Zellen oder Gewebe.
Wirkmechanismus
Der Wirkmechanismus von 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazoliumchlorid beinhaltet seine Wechselwirkung mit Zellmembranen. Die hydrophobe Dimethylheptylgruppe der Verbindung ermöglicht es ihr, sich in Lipiddoppelschichten zu integrieren, wodurch die Membranintegrität gestört und zur Zelllyse führt. Zusätzlich können die Hydroxyethylgruppen Wasserstoffbrückenbindungen mit Membranproteinen bilden, wodurch die Membranstruktur weiter destabilisiert wird .
Wirkmechanismus
The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with cellular membranes. The compound’s hydrophobic dimethylheptyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the hydroxyethyl groups can form hydrogen bonds with membrane proteins, further destabilizing the membrane structure .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(2-Hydroxyethyl)-3-methylimidazoliumchlorid
- (2-Hydroxyethyl)dimethylsulfoxoniumchlorid
- 2-Hydroxyethylmethacrylat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeigt 2-(Dimethylheptyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazoliumchlorid aufgrund des Vorhandenseins der Dimethylheptylgruppe einzigartige Eigenschaften. Diese hydrophobe Einheit verstärkt ihre Fähigkeit, mit Lipidmembranen zu interagieren, wodurch sie in Anwendungen, die eine Membranstörung erfordern, effektiver wird. Darüber hinaus bieten die dualen Hydroxyethylgruppen mehrere Stellen für Wasserstoffbrückenbindungen, was ihre Vielseitigkeit in chemischen Reaktionen erhöht .
Eigenschaften
CAS-Nummer |
93905-00-1 |
|---|---|
Molekularformel |
C16H33ClN2O2 |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethyl)-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C16H33N2O2.ClH/c1-4-5-6-7-8-16(2,3)15-17(11-13-19)9-10-18(15)12-14-20;/h19-20H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FZURCOWWHFBOAE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(C)(C)C1=[N+](CCN1CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















